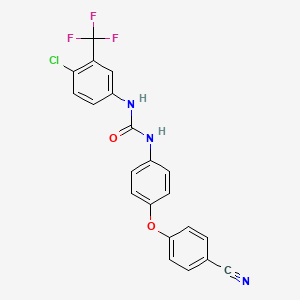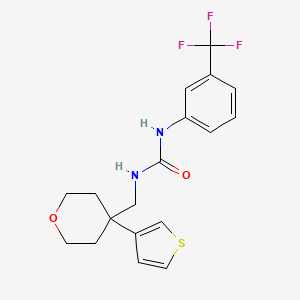
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O2S and its molecular weight is 384.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
Hydrogels formed by certain urea compounds, including those with thiophene and pyran segments, can have their physical properties, such as morphology and rheology, tuned through anion interactions. The study by Lloyd and Steed (2011) highlights the dependence of these properties on the anion identity, demonstrating a method to modulate hydrogels' physical characteristics for potential applications in material science and engineering G. Lloyd, J. Steed, 2011.
Synthetic Methodologies for Heterocyclic Compounds
Research by Ghorbani-Vaghei et al. (2015) presents a one-pot diastereoselective synthesis approach for furano and pyrano pyrimidinones (thiones), showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures which could be useful in developing new materials or biologically active molecules R. Ghorbani-Vaghei, Yaser Maghbooli, Jafar Mahmoodi, A. Shahriari, 2015.
Anion Receptor Applications
The work by Roussel et al. (2006) on atropisomeric (thio)ureas as neutral enantioselective anion receptors indicates the potential of urea derivatives to function as selective receptors for amino acid derivatives, suggesting applications in chiral recognition and separation technologies C. Roussel, M. Román, Federico Andreoli, A. Del Rio, R. Faure, N. Vanthuyne, 2006.
Crystallography and Structural Analysis
Studies on the crystal structures of urea derivatives, such as the work by Sharma et al. (2016), provide insights into the molecular configurations and interactions within these compounds. Such structural analyses are crucial for understanding the properties of new materials and for the design of molecules with specific functions S. Sharma, B. Banerjee, G. Brahmachari, R. Kant, V. Gupta, 2016.
Anticancer Agent Development
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents, as explored by Gaudreault et al. (1988), exemplify the therapeutic application avenues for urea derivatives in oncology, focusing on their cytotoxic effects against adenocarcinoma cells R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
properties
IUPAC Name |
1-[(4-thiophen-3-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)13-2-1-3-15(10-13)23-16(24)22-12-17(5-7-25-8-6-17)14-4-9-26-11-14/h1-4,9-11H,5-8,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKOADCKKOZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

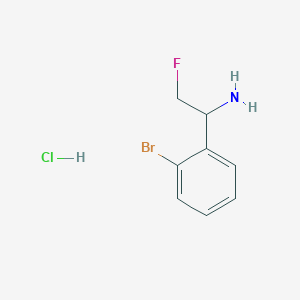
![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)

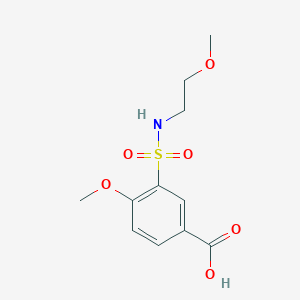

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)

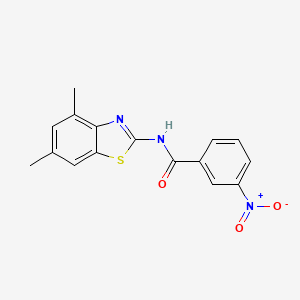

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)
